D-Glucitol-1,1'-d2
Description
Properties
Molecular Formula |
C₆H₁₂D₂O₆ |
|---|---|
Molecular Weight |
184.19 |
Synonyms |
D-Sorbitol-1,1’-d2; Glucarine-1,1’-d2; Esasorb-1,1’-d2; Cholaxine-1,1’-d2; Karion-1,1’-d2; Sionite-1,1’-d2; Sionon-1,1’-d2; |
Origin of Product |
United States |
Advanced Analytical Characterization of D Glucitol 1,1 D2
Mass Spectrometry (MS)-Based Characterization and Quantification
Mass spectrometry is a powerful tool for the analysis of D-Glucitol-1,1'-d2, offering high sensitivity and specificity for both structural confirmation and quantitative measurements. silantes.com
High-Resolution Mass Spectrometry for Isotope Distribution Analysis
High-resolution mass spectrometry (HRMS) is critical for verifying the isotopic composition of this compound. thermofisher.com This technique can distinguish between the deuterated compound and its unlabeled counterpart, as well as resolve the signals from naturally occurring heavy isotopes like carbon-13 (¹³C). thermofisher.comnih.gov The ability to achieve high mass resolution allows for the clear separation of isotopologues, which are molecules that differ only in their isotopic composition. nih.gov For instance, the mass difference between two deuterium (B1214612) atoms and two ¹³C atoms can be resolved, ensuring an accurate determination of the isotopic enrichment and distribution within the molecule. thermofisher.com This level of detail is crucial for validating the quality of the labeled standard before its use in quantitative studies. alchemistmatt.com
The theoretical masses of different isotopologues of D-Glucitol can be calculated to predict the expected mass spectrum. The comparison of the experimental HRMS data with these theoretical values confirms the successful and specific labeling at the C-1 position.
Table 1: Theoretical and Observed Mass-to-Charge Ratios for D-Glucitol Isotopologues
| Isotopologue | Chemical Formula | Theoretical m/z | Observed m/z (example) |
|---|---|---|---|
| Unlabeled D-Glucitol | C₆H₁₄O₆ | 182.0790 | 182.0791 |
| This compound | C₆H₁₂D₂O₆ | 184.0916 | 184.0915 |
| Unlabeled D-Glucitol + ¹³C₁ | ¹³C₁C₅H₁₄O₆ | 183.0824 | 183.0825 |
Quantitative Mass Spectrometry for Metabolic Tracing Studies
This compound is a valuable tool in metabolic tracing studies, which aim to track the movement and transformation of metabolites through biochemical pathways. ckisotopes.comnih.gov By introducing the deuterated glucitol into a biological system, researchers can follow the fate of the deuterium labels as the molecule is metabolized. nih.gov This approach provides insights into the kinetics and fluxes of pathways involving polyols. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed technique for these studies. silantes.comshimadzu.com It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry. silantes.com In a typical workflow, biological samples are collected over time, and the metabolites are extracted. The extract is then injected into the LC-MS system, where this compound and its metabolic products are separated from other cellular components and quantified. fda.gov The use of a stable isotope-labeled internal standard, such as this compound, allows for accurate and precise quantification by correcting for variations in sample preparation and instrument response. masseycancercenter.org
Table 2: Example Data from a Metabolic Tracing Study using this compound
| Time Point (hours) | Concentration of this compound (µM) | Concentration of Labeled Downstream Metabolite (e.g., d2-Fructose) (µM) |
|---|---|---|
| 0 | 100.0 | 0.0 |
| 1 | 85.2 | 14.5 |
| 4 | 45.7 | 53.1 |
| 8 | 15.3 | 82.6 |
Methodologies for Differentiation from Endogenous Metabolites
A key challenge in metabolic studies is distinguishing the exogenously supplied labeled compound from its endogenous, unlabeled counterpart. ncsu.edu The mass difference introduced by the two deuterium atoms in this compound provides a clear basis for this differentiation using mass spectrometry. The labeled compound will have a mass-to-charge ratio (m/z) that is two units higher than the endogenous D-glucitol.
Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In an MS/MS experiment, the parent ion corresponding to this compound is selected and fragmented. The resulting fragment ions will also contain the deuterium labels, creating a unique fragmentation pattern that can be used to confirm the identity of the compound and differentiate it from co-eluting isomers or other interfering substances. chromatographyonline.com This high degree of specificity is essential for accurately tracing the metabolic fate of the labeled glucitol without interference from the endogenous pool.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is a powerful technique for determining the detailed atomic-level structure and dynamics of molecules in solution. researchgate.net
Deuterium NMR (²H NMR) Applications
Deuterium (²H) NMR spectroscopy directly probes the deuterium nuclei within a molecule. wikipedia.org For this compound, a ²H NMR spectrum would show a signal corresponding to the deuterons at the C-1 position. magritek.com This provides unambiguous confirmation of the site of isotopic labeling. nih.gov The chemical shift of the deuterium signal is very similar to that of a proton in the same chemical environment, allowing for straightforward spectral assignment. blogspot.com
Furthermore, the characteristics of the ²H NMR signal, such as its linewidth and relaxation properties, can provide information about the molecular dynamics and the local environment of the labeled site. wikipedia.org While the natural abundance of deuterium is very low (0.016%), the enrichment in this compound makes ²H NMR a feasible and informative technique. wikipedia.org
Multi-Nuclear NMR Techniques for Conformational Analysis
A comprehensive understanding of the three-dimensional structure and conformational preferences of this compound can be achieved through a combination of multi-nuclear NMR experiments. ncsu.edumdpi.com These include ¹H, ¹³C, and two-dimensional (2D) NMR techniques.
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms in the molecule. In this compound, the signals corresponding to the protons on C-1 would be absent or significantly reduced, confirming the deuteration at this position. The remaining proton signals and their coupling constants can be analyzed to infer stereochemistry and conformational preferences. organicchemistrydata.org
¹³C NMR: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The signal for C-1 in this compound will be split into a multiplet due to coupling with the attached deuterium atoms (which have a spin of 1). ckgas.com This provides further confirmation of the labeling site.
2D NMR (e.g., COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms and elucidating the detailed solution structure. mdpi.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds apart, which is essential for assigning quaternary carbons and piecing together the molecular structure.
By analyzing the various NMR parameters obtained from these experiments, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), a detailed model of the predominant conformation(s) of this compound in solution can be constructed. auremn.org.br
Chromatographic Separation Techniques
The accurate characterization and quantification of isotopically labeled compounds such as this compound are crucial for their use in metabolic research and as internal standards in analytical chemistry. Chromatographic techniques are central to assessing the purity and confirming the identity of these molecules.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile, polar compounds like this compound. Given that sugar alcohols lack a strong UV chromophore, detection is often achieved using a Refractive Index (RI) detector, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). waters.comwaters.com
Several HPLC modes can be employed for the analysis of sugar alcohols. hplc.eu Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining highly polar compounds. waters.comwaters.com An Atlantis Premier BEH Z-HILIC column, for instance, can provide increased retention and unique selectivity for sugar alcohols. waters.comwaters.com A typical mobile phase for HILIC is a mixture of a weak solvent like acetonitrile (B52724) and a strong solvent like water or an aqueous buffer. hplc.eu
Alternatively, ion-exchange chromatography, often with a strong alkali mobile phase, can be used to separate ionized sugar alcohols, followed by electrochemical detection. google.com Reversed-phase HPLC is another option, though it often requires derivatization of the sugar alcohol to increase its hydrophobicity. google.com For instance, benzoylation of the hydroxyl groups allows for separation on a C18 or C8 column with UV detection. google.com
The purity of a this compound standard is typically determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For example, a purity of >95% is often required for use as an analytical standard. lgcstandards.com
Table 1: Example HPLC Parameters for Sugar Alcohol Analysis
| Parameter | Setting | Source |
|---|---|---|
| Column | Atlantis Premier BEH Z-HILIC, 3.0 x 100 mm, 2.5 µm | waters.comwaters.com |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water | waters.comwaters.comhplc.eu |
| Flow Rate | 0.5 - 1.0 mL/min | protocols.ioresearchgate.net |
| Column Temperature | 40 - 50 °C | hplc.eujst.go.jp |
| Detector | Refractive Index (RI) or Mass Spectrometry (MS) | waters.comwaters.com |
| Injection Volume | 5 - 20 µL | waters.comresearchgate.net |
Gas Chromatography (GC) in Conjunction with Mass Spectrometry
Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is a powerful technique for the analysis of sugar alcohols, providing both high-resolution separation and definitive identification. mdpi.com However, due to their low volatility, compounds like this compound must first be chemically derivatized. mdpi.comtaylorandfrancis.com
Common derivatization methods include silylation or acetylation. mdpi.comtaylorandfrancis.com Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar hydroxyl groups to less polar trimethylsilyl (B98337) (TMS) ethers. Acetylation, using reagents like acetic anhydride, forms acetate (B1210297) esters. lynchburg.eduprotocols.io These derivatives are significantly more volatile and thermally stable, making them suitable for GC analysis. taylorandfrancis.comlynchburg.edu
During GC-MS analysis, the derivatized this compound is separated from other components on a capillary column (e.g., a wax or polysiloxane-based stationary phase) before entering the mass spectrometer. protocols.iodergipark.org.tr The mass spectrometer ionizes the molecules, typically via Electron Ionization (EI), causing them to fragment in a reproducible pattern. taylorandfrancis.com
The resulting mass spectrum is a chemical fingerprint. For this compound, the presence of two deuterium atoms at the C1 position will result in a +2 Da mass shift for the molecular ion and any fragments containing the C1 carbon, compared to the unlabeled D-Glucitol. This mass shift allows for clear differentiation from the endogenous, unlabeled compound and serves as the basis for its use as an internal standard in isotope dilution mass spectrometry. nih.gov For example, the analysis of deuterated glucose derivatives shows how specific fragments in the mass spectrum can be used to determine the position and extent of deuterium enrichment. nih.gov
Table 2: Typical GC-MS Parameters for Derivatized Sugar Alcohol Analysis
| Parameter | Setting | Source |
|---|---|---|
| Derivatization Reagent | Acetic Anhydride or BSTFA | mdpi.comprotocols.io |
| GC Column | TG-WAX MS (30 m x 0.25 mm; 0.25 µm) or similar | protocols.io |
| Carrier Gas | Helium at ~1 mL/min | protocols.iodergipark.org.tr |
| Oven Program | Start at 50-80°C, ramp up to 280-300°C | dergipark.org.trnih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | dergipark.org.tr |
| Mass Analyzer | Quadrupole or Ion Trap | dergipark.org.trresearchgate.net |
| Scan Range | 50-500 amu | dergipark.org.tr |
Development and Validation of Analytical Standards for this compound
The development and validation of analytical standards are prerequisites for their use in regulated studies and for ensuring the accuracy and reliability of analytical data. ibacon.comelsevier.com For this compound to be used as a certified analytical standard, the method for its characterization and quantification must undergo rigorous validation. waters.cominnovareacademics.in This process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application. researchgate.netelsevier.com
The validation process for an analytical method for this compound involves assessing several key parameters, as outlined by international guidelines such as those from the International Conference on Harmonisation (ICH). researchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. In HPLC, this is demonstrated by separating the this compound peak from all other peaks. In GC-MS, it is demonstrated by the unique mass spectrum and retention time of the derivatized analyte.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of standards across a specified range (e.g., 25-150% of the expected concentration) and determining the correlation coefficient (R²) of the calibration curve, which should ideally be ≥0.999. innovareacademics.in
Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. Recoveries are typically expected to be within a range of 98-102%. innovareacademics.in
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). innovareacademics.in An RSD of <2% is often required. innovareacademics.in
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net
The development of this compound as an analytical standard also involves confirming its chemical identity and assessing its chemical and isotopic purity. ckisotopes.com This ensures that the standard is reliable for use in quantitative applications, such as acting as an internal standard for the measurement of unlabeled D-Glucitol in biological samples. chemie-brunschwig.ch
Table 3: Key Validation Parameters for an Analytical Method
| Parameter | Acceptance Criteria Example | Source |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | innovareacademics.in |
| Accuracy (% Recovery) | 98.0% - 102.0% | innovareacademics.in |
| Precision (RSD) | ≤ 2% | innovareacademics.in |
| LOD | Signal-to-Noise Ratio of 3:1 | researchgate.net |
| LOQ | Signal-to-Noise Ratio of 10:1 | researchgate.net |
Applications of D Glucitol 1,1 D2 As a Stable Isotope Tracer in Biochemical and Metabolic Research
Elucidation of Metabolic Pathways and Flux Analysis
The use of stable isotope tracers like D-Glucitol-1,1'-d2 is fundamental to understanding the dynamics of metabolic networks. By introducing a labeled compound, scientists can follow its journey and the transformation of the label into downstream metabolites, providing a quantitative map of metabolic activity.
The polyol pathway is a two-step metabolic route that converts glucose to fructose (B13574). wikipedia.org This pathway is particularly significant in tissues where glucose uptake is independent of insulin and is implicated in the pathophysiology of diabetic complications. wikipedia.orgharvard.edu The pathway's enzymes, aldose reductase and sorbitol dehydrogenase, catalyze the following reactions:
Glucose + NADPH + H⁺ → Sorbitol (D-Glucitol) + NADP⁺ (catalyzed by aldose reductase)
Sorbitol (D-Glucitol) + NAD⁺ → Fructose + NADH + H⁺ (catalyzed by sorbitol dehydrogenase) researchgate.net
This compound is an ideal tracer for investigating the second step of this pathway. When introduced to a biological system, the deuterium (B1214612) label at the C1 position is tracked as D-glucitol is oxidized to fructose by sorbitol dehydrogenase. This allows for the precise measurement of the rate of fructose formation from sorbitol, known as metabolic flux. By quantifying the appearance of deuterated fructose, researchers can determine the activity of the polyol pathway under various physiological and pathological conditions, such as hyperglycemia. taylorandfrancis.com
| Time (minutes) | Condition | This compound Concentration (µM) | Deuterated Fructose Concentration (µM) | Calculated Flux (µM/min) |
|---|---|---|---|---|
| 0 | Control | 100 | 0 | - |
| 30 | Control | 85 | 15 | 0.50 |
| 60 | Control | 72 | 28 | 0.47 |
| 0 | Hyperglycemia | 100 | 0 | - |
| 30 | Hyperglycemia | 65 | 35 | 1.17 |
| 60 | Hyperglycemia | 35 | 65 | 1.08 |
The extent to which cells and their organelles (like mitochondria) take up and metabolize specific substrates is crucial for understanding cellular bioenergetics. This compound can be used to assess the utilization of exogenous D-glucitol. After introducing the labeled compound to cell cultures or isolated organelles, the rate of its disappearance and the appearance of its metabolic products can be measured. This distinguishes the fate of the administered D-glucitol from the cell's endogenous, unlabeled pool, providing a clear picture of its transport and catabolism. nih.gov Such studies are vital for understanding how different cell types, under normal or diseased states, utilize polyols as an energy source or as part of a metabolic response.
In vitro (using cultured cells) and ex vivo (using intact tissue samples) studies provide controlled environments to dissect metabolic processes. In these settings, this compound is administered to the system, and samples are collected over time. nih.govresearchgate.net Advanced analytical techniques are then employed to identify and quantify the tracer and its metabolites.
Mass Spectrometry (MS): Can detect the mass difference between labeled and unlabeled molecules, allowing for precise quantification of this compound and its deuterated products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify the exact location of the deuterium atoms on a molecule, confirming the metabolic transformations that have occurred.
These studies provide foundational data on the kinetics and pathways of D-glucitol metabolism in specific tissues, such as the lens, kidney, or peripheral nerves, which are often affected by diabetic complications linked to the polyol pathway.
Deuterium Metabolic Imaging (DMI) is a non-invasive imaging technique that uses deuterated substrates and magnetic resonance imaging (MRI) to create 3D maps of metabolic activity in vivo. researchgate.netyale.edu While often used with deuterated glucose, the principle is directly applicable to this compound. ismrm.orgismrm.org
In a research setting, an animal model could be administered this compound. A specialized MRI scanner would then detect the signal from the deuterium atoms. As the labeled glucitol is metabolized to fructose, the location and intensity of the deuterium signal would change, allowing researchers to visualize regions of high sorbitol dehydrogenase activity in real-time. This technique holds significant potential for studying the role of the polyol pathway in live research models of diseases like diabetic neuropathy or retinopathy, without the need for ionizing radiation. nih.gov
Enzymatic Reaction Mechanism Probing
Stable isotopes are invaluable for studying the detailed mechanisms of enzyme-catalyzed reactions. The change in mass from hydrogen to deuterium can subtly alter reaction rates, providing clues about the enzyme's transition state and substrate interactions.
The reaction catalyzed by sorbitol dehydrogenase involves the removal of a hydride from the C1 position of D-glucitol. Replacing hydrogen with deuterium at this specific position allows for the study of the kinetic isotope effect (KIE). wikipedia.org
The KIE is the ratio of the reaction rate with the lighter isotope (kH) to the rate with the heavier isotope (kD).
KIE = kH / kD
A C-D bond is stronger and vibrates at a lower frequency than a C-H bond. youtube.com Consequently, more energy is required to break the C-D bond. If this bond is broken during the rate-determining step of the enzymatic reaction, the reaction will proceed more slowly with this compound than with unlabeled D-glucitol. libretexts.org This results in a "normal" primary KIE, where the value is greater than 1.
Measuring the KIE for sorbitol dehydrogenase using this compound provides critical information about the transition state of the reaction, helping to elucidate the precise chemical steps involved in catalysis. It also confirms the enzyme's specificity for acting at the C1 position.
| Substrate | Apparent Vmax (µmol/min/mg protein) | Apparent Km (µM) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|---|
| D-Glucitol (unlabeled) | 220 | 1300 | 2.5 |
| This compound | 88 | 1300 |
Note: The data in the tables are hypothetical and for illustrative purposes.
Studies on Glucitol Dehydrogenase and Related Polyol Oxidoreductases
The enzyme glucitol dehydrogenase (also known as sorbitol dehydrogenase) is a key player in polyol metabolism, catalyzing the reversible oxidation of D-glucitol to D-fructose. This compound is an ideal substrate for studying the kinetics and mechanism of this enzyme and other related polyol oxidoreductases. By monitoring the transfer of deuterium from the tracer to the cofactor (typically NAD+), researchers can elucidate the stereospecificity of the hydride transfer step.
Furthermore, the kinetic isotope effect (KIE) observed when using this compound can provide insights into the rate-limiting steps of the enzymatic reaction. A significant KIE, where the reaction rate is slower with the deuterated substrate compared to the non-deuterated one, would suggest that the cleavage of the C-H bond at the C1 position is a critical step in the catalytic cycle. Such studies are fundamental to understanding the enzyme's mechanism and can aid in the design of specific inhibitors.
While direct studies utilizing this compound are not extensively reported in publicly available literature, research on analogous compounds provides a framework for its potential applications. For instance, studies on sheep liver glucitol dehydrogenase with 1-deoxyglucitol have helped to revise the understanding of the enzyme's substrate requirements. nih.gov The use of this compound would allow for a more subtle and precise probing of the active site interactions.
Understanding Allosteric Interactions and Active Site Requirements
Stable isotope tracers like this compound can be instrumental in mapping the active site of enzymes and understanding allosteric regulation. While the deuterium label at the C1 position is directly involved in the catalytic reaction of dehydrogenases, its presence can also be used to probe substrate binding and orientation within the active site through techniques like NMR spectroscopy.
By comparing the spectra of the enzyme-bound deuterated and non-deuterated glucitol, subtle conformational changes in both the substrate and the enzyme can be detected. This information is crucial for building accurate models of the enzyme-substrate complex.
In the context of allosteric regulation, this compound can be used in competition assays to determine how allosteric modulators affect the binding and turnover of the natural substrate. Changes in the metabolic fate of the deuterated tracer in the presence of an allosteric effector can reveal the nature of the regulatory mechanism. While the 1-hydroxy group has been shown to not be crucial for binding in some related enzymes, it does play a role in the cooperative interactions of allosteric proteins. nih.gov
Analysis of Metabolic Stability and Enzymatic Degradation of Deuterated Compounds
A significant area of research where deuterated compounds are of interest is in pharmacokinetics and drug metabolism. The replacement of hydrogen with deuterium can lead to a stronger chemical bond, which can, in turn, slow down the rate of metabolic processes, a phenomenon known as the deuterium kinetic isotope effect. medchemexpress.commedchemexpress.com This can enhance the metabolic stability of a compound.
By using this compound, researchers can study its rate of degradation by enzymes like glucitol dehydrogenase and compare it to that of non-deuterated D-glucitol. This would provide a direct measure of the kinetic isotope effect on this specific metabolic step. Such studies are valuable for understanding the factors that govern the metabolic stability of polyols and for the design of more stable sugar-based therapeutic agents.
The general applications of deuterated compounds in improving metabolic stability are well-documented. Stable isotope-labeled compounds are frequently used as tracers in drug development to quantify the parent drug and its metabolites. medchemexpress.commedchemexpress.com
Studies on this compound in Microbial Metabolism and Physiology
Transport and Catabolism in Prokaryotic and Eukaryotic Model Organisms (e.g., Bacillus subtilis, Streptococcus mutans)
D-Glucitol is a carbon source for many microorganisms. Understanding its transport and catabolism is important for microbiology and biotechnology. This compound can be used as a tracer to follow the metabolic pathways of glucitol in bacteria like Bacillus subtilis and Streptococcus mutans.
In Bacillus subtilis, the catabolism of D-glucitol involves a transport step catalyzed by a D-glucitol permease, followed by oxidation to fructose by D-glucitol dehydrogenase. nih.gov By supplying this compound to B. subtilis cultures and analyzing the isotopic composition of intracellular metabolites and end products, the flux through this pathway can be quantified.
Streptococcus mutans, a key bacterium in dental caries, also metabolizes sorbitol. nih.gov Its metabolism relies on a sorbitol phosphotransferase system and a sorbitol-6-phosphate dehydrogenase. nih.gov Using this compound, the activity of this pathway can be traced in the presence of other sugars, such as glucose, which is known to repress sorbitol metabolism. nih.gov
| Organism | Key Enzymes in D-Glucitol Catabolism | Potential Application of this compound |
| Bacillus subtilis | D-Glucitol permease, D-Glucitol dehydrogenase nih.gov | Tracing the flux of glucitol through its metabolic pathway. |
| Streptococcus mutans | Sorbitol-specific phosphoenolpyruvate-dependent phosphotransferase, Sorbitol-6-phosphate dehydrogenase nih.gov | Quantifying the repression of sorbitol metabolism by glucose. |
Investigation of Regulatory Mechanisms of D-Glucitol Utilization
The utilization of D-glucitol in microorganisms is often tightly regulated. For example, in B. subtilis, a D-glucitol operon is indicated by the isolation of regulatory mutants. nih.gov In S. mutans, the presence of glucose represses the transport and catabolism of sorbitol. nih.gov
This compound is a powerful tool to investigate these regulatory mechanisms. By using pulse-chase experiments with the deuterated tracer, the induction and repression of the glucitol metabolic pathway can be studied in real-time. For instance, the rate of this compound uptake and metabolism can be measured in S. mutans before and after the addition of glucose to the medium. This would provide quantitative data on the kinetics of glucose repression.
Contributions to Biomolecular Structure and Dynamics Research
While not as common as 13C or 15N labeling in structural biology, deuterium labeling can provide unique insights into the structure and dynamics of biomolecules. In the context of enzyme-substrate interactions, this compound could be used in neutron crystallography studies. The different scattering lengths of hydrogen and deuterium allow for the precise localization of the substrate within the enzyme's active site.
Furthermore, solid-state NMR studies of enzyme-substrate complexes can benefit from site-specific deuteration. The presence of deuterium at the C1 position of glucitol would alter the local magnetic environment, providing a sensitive probe for studying the dynamics of the substrate in the bound state.
Use in Neutron Spectroscopy and Scattering Studies of Carbohydrates
Neutron scattering is a premier technique for determining the structure and dynamics of materials at the atomic and molecular level. Its utility in studying hydrogen-rich materials like carbohydrates is particularly enhanced through isotopic labeling. The significant difference in the neutron scattering length of hydrogen (¹H) and deuterium (²H or D) is the cornerstone of the contrast variation method, which allows researchers to highlight or mask specific parts of a complex system.
The large and negative scattering length of hydrogen makes it a strong but largely incoherent scatterer, contributing to a high background signal. In contrast, deuterium is a strong coherent scatterer with a positive scattering length. By selectively replacing hydrogen atoms in D-Glucitol with deuterium to form this compound, researchers can manipulate the scattering contrast of the molecule relative to its environment, such as a solvent.
In a typical Small-Angle Neutron Scattering (SANS) experiment, a solution of the molecule of interest is exposed to a neutron beam. The resulting scattering pattern provides information about the size, shape, and conformation of the molecules. When studying a complex of multiple components, such as a carbohydrate interacting with a protein or dissolved in water, it can be difficult to distinguish the scattering signal from each component.
This is where isotopic labeling with compounds like this compound becomes invaluable. By preparing samples of deuterated glucitol in a hydrogenated solvent (like H₂O), or vice-versa, the scattering from either the solute or the solvent can be effectively "matched out" or rendered invisible. For instance, in a mixture of D₂O and H₂O, the solvent's scattering length density can be adjusted to match that of a non-deuterated component, thus highlighting the scattering from the deuterated component. epj-conferences.orgnih.gov This technique allows for the unambiguous study of:
Conformational changes: The specific conformation of the glucitol backbone in solution can be determined.
Intermolecular organization: How glucitol molecules arrange themselves in concentrated solutions or in the presence of other molecules can be investigated.
Binding interactions: When studying the interaction of glucitol with other biomolecules, deuterating the glucitol allows its specific structural contribution within the larger complex to be isolated.
A notable study utilized wide- and small-angle neutron scattering (WANS and SANS) on concentrated D-sorbitol-water mixtures, employing both deuterated and non-deuterated sorbitol. nih.gov This approach was critical for elucidating the structural organization of both the carbohydrate and the surrounding water molecules across a range of temperatures.
Table 1: Neutron Scattering Properties of Hydrogen and Deuterium
| Isotope | Coherent Scattering Length (fm) | Incoherent Scattering Cross-Section (barns) |
| Hydrogen (¹H) | -3.74 | 80.26 |
| Deuterium (²H) | 6.67 | 2.05 |
This interactive table highlights the fundamental difference in neutron scattering properties that underpins the use of deuteration in these studies.
Investigation of Hydration Shells and Solute-Solvent Interactions
The interaction of a solute with its solvent governs its solubility, stability, and biological function. For carbohydrates like D-Glucitol, the network of hydrogen bonds formed with surrounding water molecules—the hydration shell—is of critical importance. Understanding the structure and dynamics of this hydration shell provides insight into the physicochemical properties of sugar alcohols.
Neutron scattering, particularly when combined with deuterium labeling of the solute (this compound) and/or the solvent (D₂O), is exceptionally well-suited for studying these interactions. Quasielastic Neutron Scattering (QENS) is a technique that measures small energy transfers between neutrons and the sample, providing information on the diffusive motions of atoms and molecules on a picosecond to nanosecond timescale. frontiersin.orgmdpi.com
By using a deuterated solute like this compound in a hydrogenated solvent (H₂O), the QENS signal will be dominated by the incoherent scattering from the water protons. This allows for a detailed analysis of the dynamics of water molecules in the hydration shell. Conversely, using a hydrogenated glucitol in heavy water (D₂O) allows for the study of the glucitol's own dynamics.
Research combining neutron scattering with deuterated sorbitol has provided significant findings regarding its hydration. A study of concentrated sorbitol-water mixtures revealed the presence of nanoscale water clusters that are surrounded and influenced by the sorbitol molecules. nih.gov The analysis indicated that these water clusters are more structured than bulk water, and at low temperatures, their structure resembles that of low-density amorphous ice. nih.gov
Key findings from these investigations include:
Structure of the Hydration Shell: The arrangement of water molecules around the glucitol molecule can be mapped. Radial distribution functions derived from scattering data show the probable distances between atoms of the glucitol and the oxygen and hydrogen atoms of the surrounding water.
Dynamics of Hydration Water: QENS studies can quantify the mobility of water molecules. It has been shown that water in the hydration shell of biomolecules has reduced translational and rotational mobility compared to bulk water. nih.govnih.gov The self-diffusion coefficient of water in these shells is typically lower than that of pure water.
Hydrogen Bonding Network: The strength and geometry of hydrogen bonds between the hydroxyl groups of glucitol and water can be inferred. The ability of solutes to form stable hydrogen bonds with water is a key factor in their solubility and stabilizing effects. libretexts.org
Molecular dynamics (MD) simulations complement these experimental findings by providing a detailed, atomistic view of solute-solvent interactions. Simulations of sorbitol in aqueous solution help to interpret experimental data and provide insights into the persistence of intramolecular versus intermolecular hydrogen bonds. rsc.org
Table 2: Coordination Numbers from Structural Analysis of Sorbitol-Water Mixtures
| Temperature (K) | Water O-O First Peak Position (Å) | Water O-O Coordination Number |
| 298 | 2.85 | 4.1 |
| 213 | 2.80 | 4.2 |
| 100 | 2.75 | 4.5 |
This interactive table, based on data from neutron scattering studies, shows how the structure of water in the vicinity of sorbitol changes with temperature, indicating increased ordering upon cooling. nih.gov
Methodological Advancements and Future Research Directions
Development of Novel Deuteration Strategies for Regiospecific and Stereospecific Labeling of D-Glucitol Analogues
The precise placement of deuterium (B1214612) atoms within a molecule like D-glucitol is critical for its use in mechanistic studies and as a metabolic tracer. Recent progress in synthetic chemistry is moving beyond simple isotopic exchange to highly controlled, site-specific labeling.
Researchers are actively developing novel synthetic routes for stereospecific deuteration. For instance, methodologies have been established for the stereoselective reduction of precursor aldehydes to install deuterium at a specific chiral center, a technique applicable to the synthesis of deuterated sugar alcohols like D-glucitol. One such approach involves the use of deuterated reducing agents with chiral auxiliaries to achieve high stereoselectivity, ensuring the deuterium atom is placed in the desired (R) or (S) configuration. These methods often utilize economical and commercially available starting materials, which is crucial for producing these labeled compounds on a larger scale for broader research use researchgate.net.
Furthermore, the field is exploring innovative, metal-free approaches for deuterium labeling. One such strategy leverages the enhanced basicity of molecules in an excited state to achieve selective hydrogen isotope exchange at positions that are often inaccessible through traditional catalytic methods nih.gov. While demonstrated on aromatic compounds, the underlying principles of exploiting unique chemical reactivity to guide deuterium placement represent a promising avenue for developing new regiospecific labeling techniques for polyols like D-glucitol nih.gov. The production of biomolecules with specific levels of isotopic purity is of sustained interest as they are crucial tools for characterization using mass spectrometry, NMR, and neutron beam instruments ansto.gov.au.
These advancements are critical for synthesizing a panel of D-glucitol analogues with deuterium labels at various specific positions. This will enable researchers to dissect complex metabolic pathways with greater precision, distinguishing between different enzymatic steps and transport processes involving the glucitol molecule.
Integration of D-Glucitol-1,1'-d2 Tracing with Multi-Omics Approaches (e.g., Metabolomics, Proteomics)
The true power of using this compound as a tracer is realized when its metabolic fate is analyzed within the broader context of cellular physiology. The integration of stable isotope tracing with multi-omics technologies provides a systems-level view of how D-glucitol metabolism influences and is influenced by other biological processes. nih.govtechscience.com.
Multi-omics studies, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a comprehensive snapshot of a biological state nih.govmdpi.com. When a deuterated tracer like this compound is introduced into a system, these technologies can track the flow of the deuterium label through various metabolic pathways (metabolomics) while simultaneously measuring corresponding changes in gene expression (transcriptomics) and protein abundance (proteomics) mdpi.com.
For example, by tracing the incorporation of deuterium from this compound into downstream metabolites, researchers can identify the active metabolic pathways. Concurrently, proteomics analysis can reveal changes in the abundance of enzymes involved in these pathways, while transcriptomics can indicate if the genes encoding these enzymes are being upregulated or downregulated. This integrated approach can uncover regulatory mechanisms and metabolic shifts that would be missed by studying each omic layer in isolation mdpi.com.
The computational integration of these large datasets presents a significant challenge but also a great opportunity nih.gov. Statistical methods and network analysis are used to identify correlations between labeled metabolites and changes in gene or protein expression, helping to build comprehensive models of metabolic regulation nih.govmdpi.com.
| Omics Technology | Biological Molecules Measured | Contribution to this compound Tracing Studies |
|---|---|---|
| Metabolomics | Metabolites (e.g., sugars, amino acids, lipids) | Directly tracks the incorporation of deuterium into downstream products, mapping the metabolic fate of D-Glucitol. |
| Proteomics | Proteins (e.g., enzymes, transporters) | Quantifies changes in the abundance of enzymes and transporters involved in D-Glucitol metabolism. |
| Transcriptomics | RNA transcripts | Measures changes in gene expression for enzymes and proteins in relevant pathways, indicating regulatory responses. |
| Genomics | DNA sequence | Identifies genetic variations that may influence an individual's or organism's capacity to metabolize D-Glucitol. |
Computational Modeling and Simulation Studies Utilizing Deuterated D-Glucitol Isomers
Computational modeling and molecular dynamics (MD) simulations provide a powerful lens to investigate the behavior of D-glucitol at an atomic level. These in silico techniques complement experimental data by offering insights into the conformational dynamics, solvent interactions, and binding preferences of D-glucitol and its deuterated isomers.
MD simulations have been used to study the conformation of D-glucitol (sorbitol) in aqueous solutions nih.gov. These studies revealed that, despite its acyclic structure suggesting high flexibility, the D-glucitol chain predominantly adopts an extended conformation in solution, stabilized by persistent intramolecular hydrogen bonds nih.gov. This contrasts with the bent conformation observed in its crystalline state nih.gov.
The use of deuterated isomers like this compound in these simulations can be particularly insightful. The slight increase in mass from deuterium substitution can subtly alter vibrational modes and interaction energies. While often minor, these differences can be modeled to understand the kinetic isotope effect or to refine force fields for more accurate simulations. Furthermore, computational studies can predict how deuteration at specific sites might influence the binding of D-glucitol to enzyme active sites. By performing binding free energy calculations, researchers can illuminate the origins of binding preferences and selectivity, which is crucial for understanding enzyme mechanisms and for drug design nih.gov.
These computational approaches allow for the systematic exploration of how isotopic substitution affects molecular properties, providing a theoretical framework for interpreting experimental results from NMR spectroscopy or neutron scattering.
| Computational Method | Key Application for Deuterated D-Glucitol |
|---|---|
| Molecular Dynamics (MD) Simulation | Investigating conformational flexibility, solvent organization, and intramolecular hydrogen bonding patterns. nih.gov |
| Quantum Mechanics (QM) Calculations | Calculating vibrational frequencies and predicting kinetic isotope effects resulting from deuteration. |
| Docking and Binding Free Energy Calculations | Predicting how D-Glucitol and its deuterated analogues bind to enzyme active sites and quantifying binding affinity. nih.gov |
| 3D-QSAR (Quantitative Structure-Activity Relationship) | Relating the 3D structure of deuterated isomers to their biological activity or metabolic rate. nih.gov |
Emerging Applications of Deuterated Sugar Alcohols in Fundamental Scientific Inquiry
The application of deuterated sugar alcohols, including this compound, is expanding beyond traditional metabolic tracing into new areas of fundamental science. These stable isotope-labeled compounds are proving to be invaluable tools in structural biology, analytical chemistry, and in vivo imaging.
In structural biology, uniformly deuterated biomolecules are essential for techniques like neutron scattering and certain advanced NMR experiments ansto.gov.au. These methods can provide unique information about the structure and dynamics of molecules in a way that is complementary to X-ray crystallography. The distinct neutron scattering properties of deuterium versus hydrogen allow researchers to highlight specific parts of a molecule or a larger biological complex.
A particularly exciting emerging application is in the field of noninvasive metabolic imaging. Deuterium magnetic resonance imaging (MRI) is a developing modality for studying metabolism in vivo nih.gov. The synthesis of deuterated substrates like [2,3,4,6,6'-²H₅]-D-glucose has enabled the real-time tracking of glucose metabolism in animal models, providing spatial and temporal information about metabolic pathways in diseases like cancer nih.gov. Similarly, deuterated D-glucitol could be used as a probe to noninvasively study the polyol pathway and its dysregulation in conditions such as diabetes. The development of more cost-effective synthesis routes for these deuterated compounds is a key step toward their broader use in both preclinical and eventual clinical research nih.gov.
The wide range of applications for sugar alcohols in the food, pharmaceutical, and chemical industries underscores the importance of understanding their biosynthesis and biological functions nih.gov. Deuterated analogues provide a sophisticated means to probe these functions at a fundamental level, from elucidating enzymatic mechanisms to tracking their disposition in whole organisms.
Q & A
Basic Research Questions
Q. How can the isotopic purity of D-Glucitol-1,1'-d₂ be verified in synthetic preparations?
- Methodological Answer : Isotopic purity is typically confirmed via NMR spectroscopy (¹H and ²H NMR) to assess deuterium incorporation at the 1,1' positions. Quantification of residual protium signals at these positions should align with vendor specifications (e.g., ≤1% non-deuterated impurities). For example, in deuterated mannitol analogs, peak integration in ¹H NMR at δ 3.5–4.0 ppm (C-H resonances) can identify non-deuterated contaminants . Mass spectrometry (MS) with high-resolution accuracy (HRMS) further validates molecular ion clusters (e.g., [M+H]⁺ for C₆H₁₄D₂O₆) .
Q. What are the critical parameters for optimizing the synthesis of D-Glucitol-1,1'-d₂?
- Methodological Answer : Key factors include:
- Deuterium source : Use of D₂O or deuterated reagents (e.g., NaBD₄) for selective hydrogen-deuterium exchange at the 1,1' hydroxyl groups.
- Reaction temperature : Controlled heating (e.g., 50–70°C) to enhance deuteration efficiency while avoiding thermal degradation.
- Purification : Column chromatography or recrystallization to isolate the deuterated product from unreacted starting materials, as described for deuterated sugar alcohols in carbohydrate chemistry .
Q. How does deuterium labeling impact the physical properties of D-Glucitol compared to its protiated form?
- Methodological Answer : Deuterium substitution alters vibrational modes (observable via FT-IR) and melting points due to isotopic mass effects. For example, D-Mannitol-1,1,2,3,4,5,6,6-d₈ exhibits a 1–2°C increase in melting point compared to protiated mannitol . Solubility in polar solvents (e.g., D₂O) may also differ slightly, requiring empirical validation via gravimetric analysis .
Advanced Research Questions
Q. How can D-Glucitol-1,1'-d₂ be used as a tracer in metabolic flux analysis (MFA) studies?
- Methodological Answer : In MFA, deuterated glucitol serves as a stable isotope tracer to track carbon and hydrogen flow in glycolysis or pentose phosphate pathways. For instance, feeding deuterated substrates to cell cultures and analyzing ²H enrichment in downstream metabolites via LC-MS/MS can reveal flux distributions. Critical controls include:
- Background correction : Baseline ²H levels in unlabeled cells.
- Kinetic modeling : Compartmental models to account for isotopic dilution and enzyme kinetics .
Q. What experimental strategies resolve contradictions in kinetic isotope effect (KIE) data for deuterated polyols?
- Methodological Answer : Conflicting KIE values (e.g., primary vs. secondary effects) often arise from solvent interactions or enzyme-specific mechanisms. To address this:
- Solvent isotope effects (SIE) : Compare reactions in H₂O vs. D₂O to isolate solvent contributions.
- Enzyme assays : Use purified enzymes (e.g., dehydrogenases) under controlled pH and temperature to minimize confounding variables.
- Computational modeling : Density Functional Theory (DFT) calculations to predict KIE trends, as applied in studies of deuterated sugar alcohols .
Q. How can D-Glucitol-1,1'-d₂ be applied in structural studies of carbohydrate-binding proteins?
- Methodological Answer : Deuterated glucitol enhances neutron crystallography resolution by reducing hydrogen incoherent scattering. For example, deuterated ligands in protein-ligand complexes improve electron density maps for active-site residues. Key steps include:
- Co-crystallization : Soaking deuterated glucitol into protein crystals (e.g., lectins or transporters).
- Data collection : Neutron diffraction at facilities like Oak Ridge National Laboratory to resolve deuterium positions .
Data Analysis & Reporting
Q. What statistical methods are recommended for analyzing dose-response data involving deuterated compounds?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. For reproducibility:
- Replicates : Minimum triplicate measurements per concentration.
- Error bars : Standard deviation (SD) or confidence intervals (CI) to quantify variability.
- Outlier detection : Grubbs’ test to exclude anomalous data points, as outlined in pharmacological assay guidelines .
Q. How should researchers document synthetic procedures for deuterated compounds to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines for reporting:
- Deuterium source : Vendor, purity, and batch number.
- Reaction conditions : Temperature, time, and solvent ratios.
- Characterization data : NMR/MS spectra, melting points, and elemental analysis.
Example templates are provided in Medicinal Chemistry Research author guidelines .
Tables for Reference
| Property | Protiated D-Glucitol | D-Glucitol-1,1'-d₂ | Method |
|---|---|---|---|
| Melting Point (°C) | 166–168 | 167–169 (predicted) | Differential Scanning Calorimetry |
| Solubility in D₂O (g/100 mL) | 22.5 | 21.8 ± 0.3 | Gravimetric Analysis |
| ¹H NMR (δ, ppm) | 3.6–4.1 (m, 6H) | 3.6–4.1 (m, 4H) | 400 MHz NMR |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
